1,4-Naphthalenedione, 2-chloro-8-hydroxy-
Overview
Description
“1,4-Naphthalenedione, 2-chloro-8-hydroxy-” is a derivative of 1,4-Naphthalenedione . It is a naturally occurring organic compound found in the bark and leaves of walnut trees. The molecular formula is C10H5ClO3 .
Synthesis Analysis
Naphthoquinones, including “1,4-Naphthalenedione, 2-chloro-8-hydroxy-”, can be synthesized and evaluated for various activities . The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents .Molecular Structure Analysis
The molecular structure of “1,4-Naphthalenedione, 2-chloro-8-hydroxy-” can be viewed using computational tools . It is derived from naphthoquinone (1,4-naphtalenedione) through the addition of a chlorine atom and a hydroxyl group .Chemical Reactions Analysis
Naphthoquinones, including “1,4-Naphthalenedione, 2-chloro-8-hydroxy-”, possess a conjugated electron system that can participate in chemical reactions transporting electrons to other molecules . These reactions can result in the generation of free radicals, including highly active oxygen radicals called reactive oxygen species (ROS) .Physical and Chemical Properties Analysis
The molecular weight of “1,4-Naphthalenedione, 2-chloro-8-hydroxy-” is 208.6 g/mol . More detailed physical and chemical properties may be available from specialized databases .Mechanism of Action
Target of Action
The primary targets of 1,4-Naphthalenedione, 2-chloro-8-hydroxy-, also known as 2-chloro-8-hydroxynaphthalene-1,4-dione, are various microorganisms. This compound has been found to exhibit strong activity against bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans .
Mode of Action
The mode of action of 1,4-Naphthalenedione, 2-chloro-8-hydroxy- is related to its redox and acid-base properties . It acts as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . This allows it to interact with its targets and induce changes that inhibit their growth or survival.
Biochemical Pathways
Its mechanism of action suggests that it likely interferes with the redox reactions within the cells of the targeted microorganisms . This interference could disrupt essential cellular processes, leading to the death of the microorganisms.
Pharmacokinetics
Its molecular weight of 2086 g/mol suggests that it may have good bioavailability.
Result of Action
The result of the action of 1,4-Naphthalenedione, 2-chloro-8-hydroxy- is the inhibition of the growth of various microorganisms. It has been found to exhibit strong antifungal activity, particularly against Candida species . Its antibacterial activities were found to be very low .
Properties
IUPAC Name |
2-chloro-8-hydroxynaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGFPHWJRMEFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446065 | |
Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18855-92-0 | |
Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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